molecular formula C16H26ClNO2 B4079226 1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride

1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride

Cat. No.: B4079226
M. Wt: 299.83 g/mol
InChI Key: LDVYUJMDPLLVRS-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxypropanolamines. These compounds are characterized by the presence of a phenoxy group attached to a propanolamine structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol typically involves the following steps:

    Formation of the Phenoxypropanol Backbone: This can be achieved by reacting phenol with epichlorohydrin under basic conditions to form 3-phenoxypropanol.

    Amination: The 3-phenoxypropanol is then reacted with cyclohexylmethylamine in the presence of a suitable catalyst to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxypropanol derivatives.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    1-[Cyclohexyl(methyl)amino]-2-phenoxyethanol: Similar structure but with an ethanol backbone.

    1-[Cyclohexyl(methyl)amino]-3-phenoxybutanol: Similar structure but with a butanol backbone.

Uniqueness: 1-[Cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol is unique due to its specific combination of a cyclohexylmethylamino group and a phenoxypropanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-phenoxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(14-8-4-2-5-9-14)12-15(18)13-19-16-10-6-3-7-11-16;/h3,6-7,10-11,14-15,18H,2,4-5,8-9,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVYUJMDPLLVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1)O)C2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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